molecular formula C13H15N3 B13872435 7-Piperazin-1-ylisoquinoline

7-Piperazin-1-ylisoquinoline

Cat. No.: B13872435
M. Wt: 213.28 g/mol
InChI Key: NDFDIGKFIOTRPZ-UHFFFAOYSA-N
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Description

7-Piperazin-1-ylisoquinoline is a heterocyclic compound that features a piperazine ring attached to an isoquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Piperazin-1-ylisoquinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various substituted piperazines, including this compound, under different reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

7-Piperazin-1-ylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-Piperazin-1-ylisoquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Piperazin-1-ylisoquinoline involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to interact with bacterial DNA gyrase and topoisomerase IV, key enzymes involved in DNA replication . This interaction can inhibit bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Isoquinoline: A benzene ring fused to a pyridine nucleus.

    Quinoline: Similar to isoquinoline but with a different ring fusion pattern.

Uniqueness

7-Piperazin-1-ylisoquinoline is unique due to its combined piperazine and isoquinoline structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

7-piperazin-1-ylisoquinoline

InChI

InChI=1S/C13H15N3/c1-2-13(16-7-5-14-6-8-16)9-12-10-15-4-3-11(1)12/h1-4,9-10,14H,5-8H2

InChI Key

NDFDIGKFIOTRPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)C=CN=C3

Origin of Product

United States

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